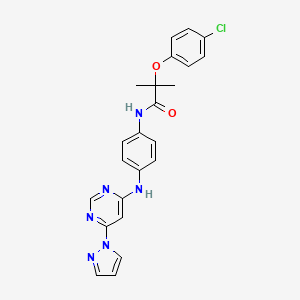

![molecular formula C8H10O2 B2893573 [(1R,2R)-2-(Furan-2-yl)cyclopropyl]methanol CAS No. 1821781-95-6](/img/structure/B2893573.png)

[(1R,2R)-2-(Furan-2-yl)cyclopropyl]methanol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“[(1R,2R)-2-(Furan-2-yl)cyclopropyl]methanol” is a chemical compound. Unfortunately, there is limited information available about this specific compound .

Molecular Structure Analysis

The molecular structure of “[(1R,2R)-2-(Furan-2-yl)cyclopropyl]methanol” is not explicitly provided in the available resources .Aplicaciones Científicas De Investigación

Methane Utilization and Methanol Production

Methane, a potent greenhouse gas, has been explored for its potential as a carbon source in the production of methanol and other valuable chemicals. Methanotrophs, bacteria that metabolize methane, can be engineered to produce methanol, a simpler alcohol, which serves as a building block for various chemical syntheses, including potentially compounds like "[(1R,2R)-2-(Furan-2-yl)cyclopropyl]methanol". This biotechnological approach offers a sustainable method to convert methane into methanol, highlighting an indirect application of complex cyclopropyl-containing alcohols in environmental biotechnology and green chemistry (Strong et al., 2015).

Methanol as an Alternative Fuel and Chemical Feedstock

Methanol, derived from various sources including methane, plays a crucial role as an alternative fuel and a precursor for chemical synthesis. The production and utilization of methanol in fuel cells, such as direct methanol fuel cells (DMFCs), offer insights into the broader applications of alcohols in energy conversion technologies. Methanol's conversion into other chemicals, including those with complex structures like "[(1R,2R)-2-(Furan-2-yl)cyclopropyl]methanol", demonstrates its versatility as a feedstock in creating value-added products and fuels (Cybulski, 1994).

Biomass Conversion and Polymer Synthesis

Research into converting plant biomass into furan derivatives highlights the potential for creating complex molecules from renewable resources. Furan derivatives serve as key intermediates for synthesizing a wide range of materials, including polymers, fuels, and fine chemicals. The pathway to "[(1R,2R)-2-(Furan-2-yl)cyclopropyl]methanol" could leverage similar synthetic routes, utilizing biomass-derived furans as precursors for developing sustainable materials and chemicals (Chernyshev et al., 2017).

Methanol in Fuel Cell Technology

The use of methanol in direct methanol fuel cells (DMFCs) emphasizes its role as an efficient and clean energy source. Studies on the mechanisms of methanol oxidation and its application in fuel cells provide a foundation for understanding the electrochemical properties of methanol and related compounds. This research can inform the development of new materials and catalysts for energy conversion, potentially including derivatives like "[(1R,2R)-2-(Furan-2-yl)cyclopropyl]methanol" for specialized applications (Heinzel & Barragán, 1999).

Safety And Hazards

Propiedades

IUPAC Name |

[(1R,2R)-2-(furan-2-yl)cyclopropyl]methanol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10O2/c9-5-6-4-7(6)8-2-1-3-10-8/h1-3,6-7,9H,4-5H2/t6-,7+/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

USBLYDANYJWMOB-NKWVEPMBSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C1C2=CC=CO2)CO |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]([C@@H]1C2=CC=CO2)CO |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

138.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[(1R,2R)-2-(Furan-2-yl)cyclopropyl]methanol | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

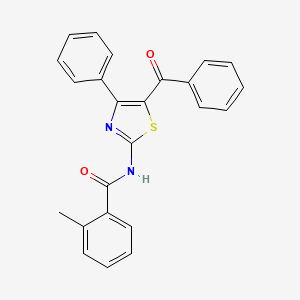

![(3-Chloro-4-methylphenyl){2-[(2-phenylethyl)amino]pteridin-4-yl}amine](/img/structure/B2893500.png)

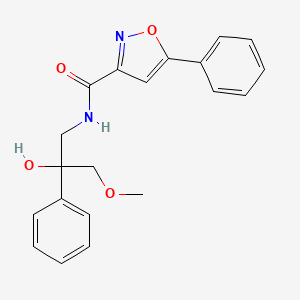

![N-[(1-hydroxycyclohex-2-en-1-yl)methyl]-N'-(3-methylphenyl)ethanediamide](/img/structure/B2893501.png)

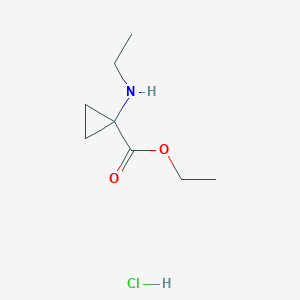

![1-[3-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]oxyphenyl]-3-[(2,6-dichlorophenyl)methyl]-2-methylpyridin-4-one](/img/structure/B2893503.png)

![trans-4-(5-Bromo-2-chloro-7H-pyrrolo[2,3-d]pyrimidin-7-yl)cyclohexanol](/img/structure/B2893509.png)

![4-(2-{[Cyano(2-fluorophenyl)methyl]carbamoyl}eth-1-en-1-yl)benzamide](/img/structure/B2893510.png)

![ethyl 4,5-dimethyl-2-[[2-[3-[[(E)-2-phenylethenyl]sulfonylamino]benzoyl]oxyacetyl]amino]thiophene-3-carboxylate](/img/structure/B2893513.png)